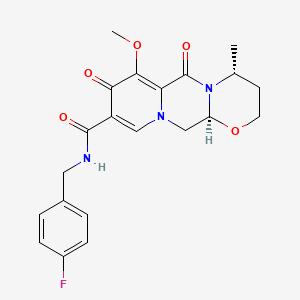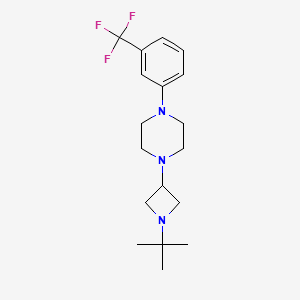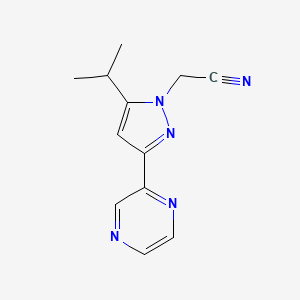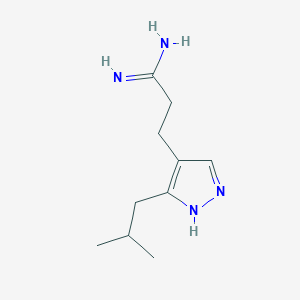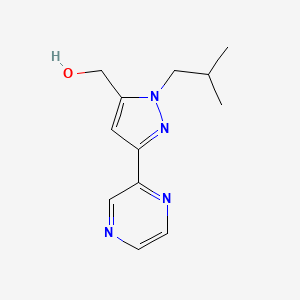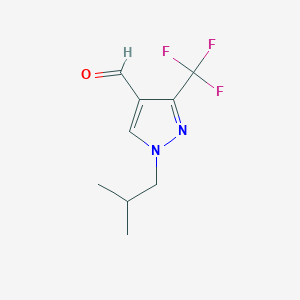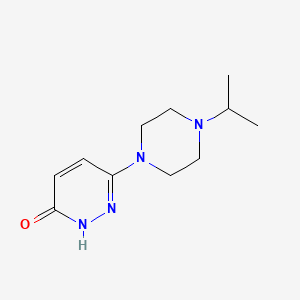
2-Propanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is a chemical compound with the molecular formula C10H12O4. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, along with an acetone moiety.
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxybenzene:
The synthesis can begin with 2,6-dimethoxybenzene, which undergoes nitration to form 2,6-dimethoxy-4-nitrobenzene.
Reduction of the nitro group to an amino group followed by diazotization and replacement with a hydroxyl group yields 2,6-dimethoxy-4-hydroxybenzene.
Finally, Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst produces (2,6-dimethoxy-4-hydroxyphenyl)acetone.
Starting from 4-Hydroxyacetophenone:
Another approach involves starting with 4-hydroxyacetophenone, which undergoes O-methylation using methyl iodide in the presence of a base to form 2,6-dimethoxy-4-hydroxyacetophenone.
Industrial Production Methods:
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation:
Oxidation of (2,6-dimethoxy-4-hydroxyphenyl)acetone can lead to the formation of corresponding quinones.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction of the carbonyl group can yield the corresponding alcohol, (2,6-dimethoxy-4-hydroxyphenyl)methanol.
Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution:
Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common reagents: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Quinones, alcohols, halogenated derivatives, and other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethoxy-4-hydroxyphenyl)acetone has diverse applications in scientific research, including:
Chemistry:
It serves as a building block for the synthesis of more complex organic molecules.
Used in the study of reaction mechanisms and kinetics.
Biology:
Investigated for its potential biological activities, such as antioxidant properties.
Studied for its role in enzyme inhibition and modulation of biological pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the production of dyes, pigments, and other industrial chemicals.
Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2,6-dimethoxy-4-hydroxyphenyl)acetone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylacetone: Similar structure but lacks methoxy groups.
2-Hydroxy-4,6-dimethoxyacetophenone: Similar but with a different position of the hydroxyl group.
2,6-Dimethoxybenzene: Lacks the acetone moiety.
Uniqueness:
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Would you like more information on any specific aspect of this compound?
Eigenschaften
CAS-Nummer |
2215-80-7 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-9-10(14-2)5-8(13)6-11(9)15-3/h5-6,13H,4H2,1-3H3 |
InChI-Schlüssel |
PSOSBAWVFAPART-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



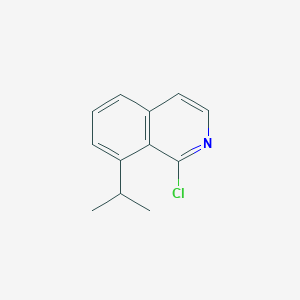
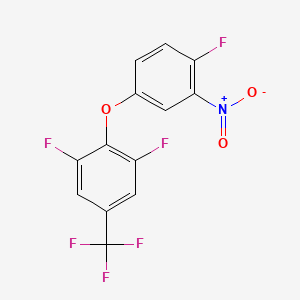
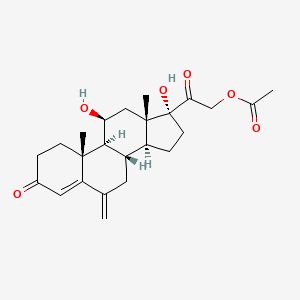
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
